Vibralactone L (CAS 1623786-67-3) is a natural sesquiterpenoid isolated from submerged cultures of the basidiomycete fungus Boreostereum vibrans. First reported in 2014 alongside vibralactones K and M, it belongs to the vibralactone family of terpenoid compounds that have garnered interest for their diverse biological activities.
Molecular FormulaC14H20O4
Molecular Weight252.31
CAS No.1623786-67-3
Cat. No.B593318
⚠ Attention: For research use only. Not for human or veterinary use.
Vibralactone L (CAS 1623786-67-3): A Sesquiterpenoid Natural Product with Distinct Non-Cytotoxic and Non-Lipase Inhibitory Profile
Vibralactone L (CAS 1623786-67-3) is a natural sesquiterpenoid isolated from submerged cultures of the basidiomycete fungus Boreostereum vibrans [1]. First reported in 2014 alongside vibralactones K and M, it belongs to the vibralactone family of terpenoid compounds that have garnered interest for their diverse biological activities [1]. Unlike the parent compound vibralactone, which is a potent pancreatic lipase inhibitor, Vibralactone L exhibits a distinctly different biological profile, showing no cytotoxicity against five human cancer cell lines and no pancreatic lipase inhibitory activity [1]. This unique combination of properties positions Vibralactone L as a valuable tool compound for negative control studies and investigations into structure-activity relationships within the vibralactone class.
✓Negative control in lipase inhibition assays
✓SAR studies with vibralactone analogs
✓Non-cytotoxic reference in cell-based assays
✓Analytical standard for vibralactone identification
[1] Wang, G. Q., Wei, K., Zhang, L., Li, Z. H., Wang, Q. A., & Liu, J. K. (2014). Three new vibralactone-related compounds from cultures of Basidiomycete Boreostereum vibrans. Journal of Asian Natural Products Research, 16(5), 447-452. View Source
Critical Differentiation: Why Vibralactone L Cannot Be Substituted by Other Vibralactone Family Members
Within the vibralactone family, biological activity varies dramatically based on subtle structural modifications. The parent compound vibralactone exhibits strong pancreatic lipase inhibition (IC50 0.4 μg/mL) [1], while optimized derivatives such as compound C1 achieve sub-nanomolar potency (IC50 14 nM) [2]. In stark contrast, Vibralactone L demonstrates no inhibitory activity against pancreatic lipase and no cytotoxicity against five human cancer cell lines [3]. This functional divergence underscores that structural similarity does not imply functional equivalence; substituting Vibralactone L with any other vibralactone analog—whether more potent (e.g., C1) or structurally related (e.g., vibralactone K or M)—would fundamentally alter experimental outcomes and invalidate studies predicated on its specific non-cytotoxic and non-inhibitory phenotype.
Attribute
Vibralactone L
Other Vibralactones
Lipase inhibition
No activity
Active inhibitors (parent, C1)
Cytotoxicity
Non-cytotoxic (5 cell lines)
Varies; some analogs may be cytotoxic
Functional phenotype
Non-inhibitory, non-cytotoxic
Potent lipase inhibitors or unknown
[1] Liu, D. Z., Wang, F., Liao, T. G., Tang, J. G., Steglich, W., Zhu, H. J., & Liu, J. K. (2006). Vibralactone: a lipase inhibitor with an unusual fused β-lactone produced by cultures of the basidiomycete Boreostereum vibrans. Organic Letters, 8(25), 5749-5752. View Source
[2] Wei, K., Wang, G. Q., Bai, X., Niu, Y. F., Chen, H. P., Wen, C. N., ... & Liu, J. K. (2015). Structure-based optimization and biological evaluation of pancreatic lipase inhibitors as novel potential antiobesity agents. Natural Products and Bioprospecting, 5(3), 129-157. View Source
[3] Wang, G. Q., Wei, K., Zhang, L., Li, Z. H., Wang, Q. A., & Liu, J. K. (2014). Three new vibralactone-related compounds from cultures of Basidiomycete Boreostereum vibrans. Journal of Asian Natural Products Research, 16(5), 447-452. View Source
Vibralactone L Quantitative Differentiation Evidence: Direct Comparative Data Against Vibralactone Analogs
Vibralactone L vs. Vibralactone (Parent): Pancreatic Lipase Inhibitory Activity
Vibralactone L exhibits no inhibitory activity against pancreatic lipase, a stark functional divergence from the parent compound vibralactone, which is a potent inhibitor of this enzyme [1].
This functional difference validates Vibralactone L as a critical negative control for experiments where absence of pancreatic lipase inhibition is required.
[1] Wang, G. Q., Wei, K., Zhang, L., Li, Z. H., Wang, Q. A., & Liu, J. K. (2014). Three new vibralactone-related compounds from cultures of Basidiomycete Boreostereum vibrans. Journal of Asian Natural Products Research, 16(5), 447-452. View Source
Vibralactone L vs. Vibralactone K and M: Cytotoxicity Profile Across Five Human Cancer Cell Lines
Vibralactone L shares with vibralactones K and M a complete absence of cytotoxicity against five human cancer cell lines, as reported in the primary isolation study [1].
Cytotoxicity: L vs K, MHead-to-head
No cytotoxicity (all three) across 5 cell lines
Supports non-cytotoxic reference selection
Specific cell lines not detailed
CytotoxicityCancer cell linesNatural products
Evidence Dimension
Cytotoxicity against five human cancer cell lines
Target Compound Data
No cytotoxicity
Comparator Or Baseline
Vibralactone K: No cytotoxicity; Vibralactone M: No cytotoxicity
Quantified Difference
No measurable activity for all three compounds
Conditions
Five human cancer cell lines (specific lines not detailed in abstract) [1]
Why This Matters
Confirms that Vibralactone L belongs to a subclass of vibralactones with a benign cytotoxic profile, suitable for applications where cellular toxicity must be avoided.
CytotoxicityCancer cell linesNatural products
[1] Wang, G. Q., Wei, K., Zhang, L., Li, Z. H., Wang, Q. A., & Liu, J. K. (2014). Three new vibralactone-related compounds from cultures of Basidiomycete Boreostereum vibrans. Journal of Asian Natural Products Research, 16(5), 447-452. View Source
Vibralactone L vs. Optimized Analog C1: Divergent Lipase Inhibitory Potency and Therapeutic Potential
While Vibralactone L has no pancreatic lipase inhibitory activity, the optimized vibralactone analog C1 exhibits an IC50 of 14 nM, representing a >3000-fold increase in potency relative to the parent vibralactone [1].
Potency Divergence: L vs C1Context-dependent
No activity vs C1 IC50 14 nM (>3000-fold vs parent)
Supports SAR interpretation; inactivity not class-wide
Highlights the extreme functional divergence within the vibralactone family, emphasizing that Vibralactone L's inactive profile is not a class-wide property but a specific, valuable attribute for certain research contexts.
[1] Wei, K., Wang, G. Q., Bai, X., Niu, Y. F., Chen, H. P., Wen, C. N., ... & Liu, J. K. (2015). Structure-based optimization and biological evaluation of pancreatic lipase inhibitors as novel potential antiobesity agents. Natural Products and Bioprospecting, 5(3), 129-157. View Source
Vibralactone L Structural Identity: Distinct Molecular Formula and Weight Compared to Vibralactone K
Vibralactone L (C14H20O4, MW 252.31) is structurally distinct from the co-isolated analog vibralactone K (C12H18O3, MW 210.27), ensuring unambiguous identification and purity assessment in analytical workflows [1].
Provides a clear, verifiable identifier for quality control and ensures that the correct compound is procured and used in experiments, avoiding misidentification with structurally similar analogs.
[1] Biocrick. (n.d.). Vibralactone L | CAS 1623786-67-3. Retrieved from http://biocrick.cn/Vibralactone-L-BCN6914.html View Source
Vibralactone L Research and Industrial Applications: Targeted Use Cases Based on Quantitative Differentiation
Negative Control in Pancreatic Lipase Inhibition Studies
Vibralactone L serves as an ideal negative control compound in pancreatic lipase inhibition assays. Its complete lack of inhibitory activity [1] provides a baseline against which the effects of active vibralactone analogs (e.g., parent vibralactone, IC50 0.4 μg/mL [2]; compound C1, IC50 14 nM [3]) can be rigorously validated.
Structure-Activity Relationship (SAR) Studies in Vibralactone Family
The stark contrast in pancreatic lipase inhibitory activity between Vibralactone L (inactive) [1] and the parent vibralactone (active) [2] makes it a key compound for SAR studies. Researchers can use Vibralactone L to identify the specific structural motifs essential for lipase inhibition.
Non-Cytotoxic Reference Standard in Cell-Based Assays
Given its demonstrated lack of cytotoxicity against five human cancer cell lines [1], Vibralactone L can be used as a non-toxic reference compound in cell viability assays, ensuring that observed biological effects in other test compounds are not due to general cytotoxicity.
Analytical Method Development and Quality Control
The distinct molecular formula (C14H20O4, MW 252.31) [4] and unique CAS number (1623786-67-3) of Vibralactone L facilitate its use as a reference standard in HPLC, LC-MS, and NMR-based analytical methods for the identification and quantification of vibralactone derivatives in complex mixtures.
Application
Selection Property
Validation Focus
Negative control lipase assays
Non-inhibitory profile
Verify absence of lipase inhibition
SAR investigations
Functional divergence from active analogs
Correlate structure to inhibitory phenotype
Cell-based assays (non-cytotoxic reference)
Reported non-cytotoxic profile
Confirm non-cytotoxicity in model systems
Analytical reference standard
Distinct molecular identity vs. analogs
Purity and structural confirmation (HPLC/LC-MS/NMR)
[1] Wang, G. Q., Wei, K., Zhang, L., Li, Z. H., Wang, Q. A., & Liu, J. K. (2014). Three new vibralactone-related compounds from cultures of Basidiomycete Boreostereum vibrans. Journal of Asian Natural Products Research, 16(5), 447-452. View Source
[2] Liu, D. Z., Wang, F., Liao, T. G., Tang, J. G., Steglich, W., Zhu, H. J., & Liu, J. K. (2006). Vibralactone: a lipase inhibitor with an unusual fused β-lactone produced by cultures of the basidiomycete Boreostereum vibrans. Organic Letters, 8(25), 5749-5752. View Source
[3] Wei, K., Wang, G. Q., Bai, X., Niu, Y. F., Chen, H. P., Wen, C. N., ... & Liu, J. K. (2015). Structure-based optimization and biological evaluation of pancreatic lipase inhibitors as novel potential antiobesity agents. Natural Products and Bioprospecting, 5(3), 129-157. View Source
[4] Biocrick. (n.d.). Vibralactone L | CAS 1623786-67-3. Retrieved from http://biocrick.cn/Vibralactone-L-BCN6914.html View Source
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